2,5-Diethyl-3,6-dimethylpyrazine 2,5-Diethyl-3,6-dimethylpyrazine 2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18903-30-5
VCID: VC21323063
InChI: InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
SMILES: CCC1=C(N=C(C(=N1)C)CC)C
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

2,5-Diethyl-3,6-dimethylpyrazine

CAS No.: 18903-30-5

Cat. No.: VC21323063

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diethyl-3,6-dimethylpyrazine - 18903-30-5

Specification

Description 2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.
CAS No. 18903-30-5
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 2,5-diethyl-3,6-dimethylpyrazine
Standard InChI InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
Standard InChI Key WOKWCTYNOKUPRA-UHFFFAOYSA-N
SMILES CCC1=C(N=C(C(=N1)C)CC)C
Canonical SMILES CCC1=C(N=C(C(=N1)C)CC)C

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